

Comparative Guide to Validating Merestinib Target Engagement in Living Cells

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Compound of Interest

Compound Name: Merestinib

Cat. No.: B612287

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of **Merestinib**, a multi-kinase inhibitor, within a cellular context. Objective comparisons are supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Introduction to Merestinib

Merestinib (LY2801653) is an orally available, small-molecule, multi-kinase inhibitor.[1][2] It functions as a Type-II ATP-competitive, slow-off inhibitor of several receptor tyrosine kinases.[3][4] Its primary target is the proto-oncogene c-Met (hepatocyte growth factor receptor), but it also potently inhibits a range of other kinases, playing a crucial role in its anti-neoplastic activity.[1][4][5] Dysregulation of these kinases is implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[1] Validating that **Merestinib** effectively binds to these intended targets in a complex cellular environment is a critical step in drug development, as factors like cell permeability, high intracellular ATP concentrations, and kinase localization can significantly influence inhibitor potency and selectivity.[6][7]

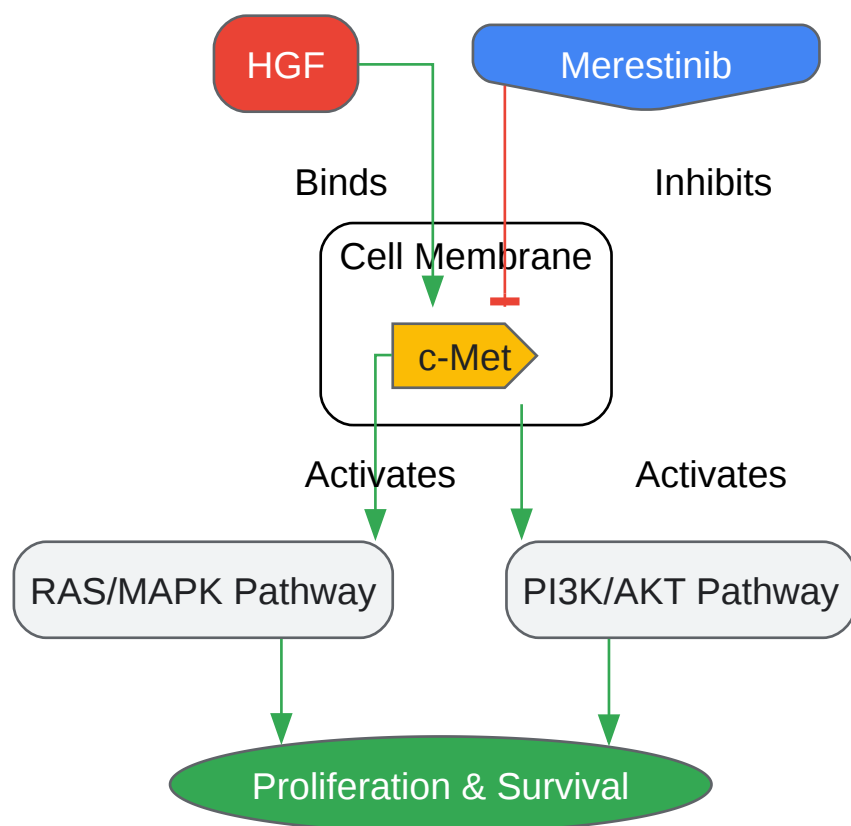
Merestinib Kinase Inhibition Profile

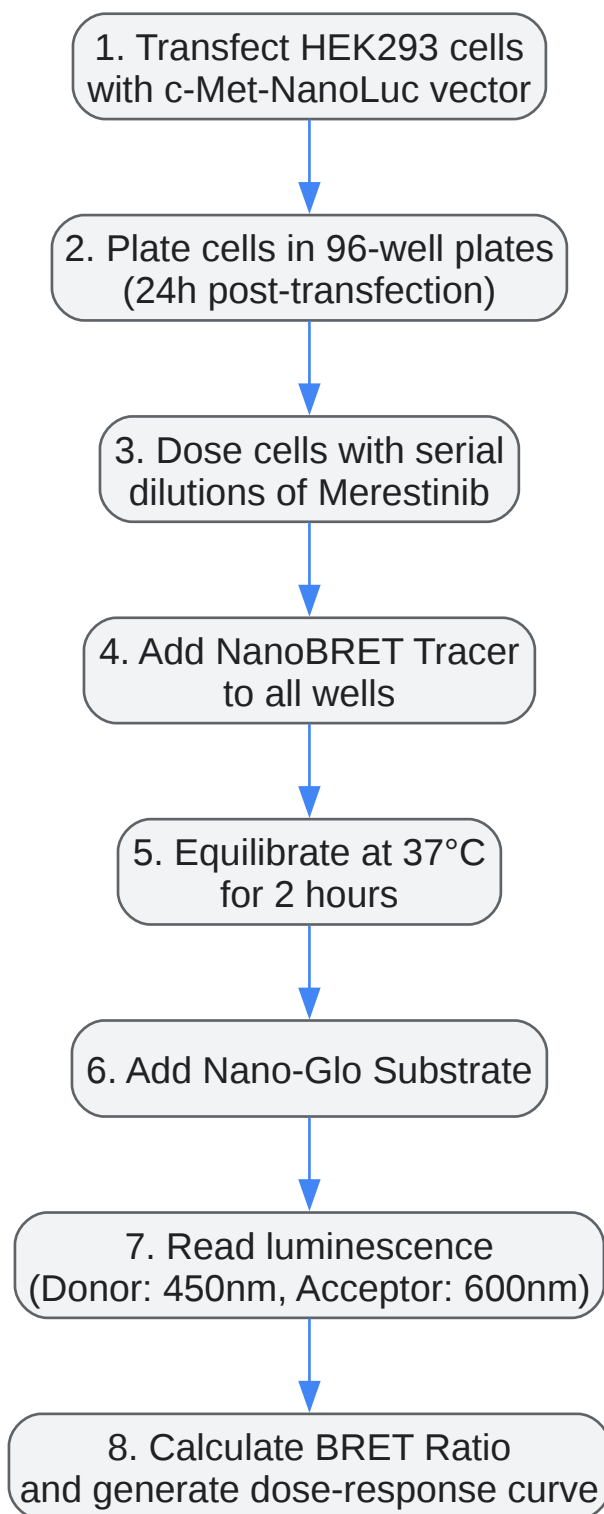
Merestinib exhibits potent inhibitory activity across a panel of kinases. The following table summarizes its in vitro potency, providing a baseline for expected cellular activity.

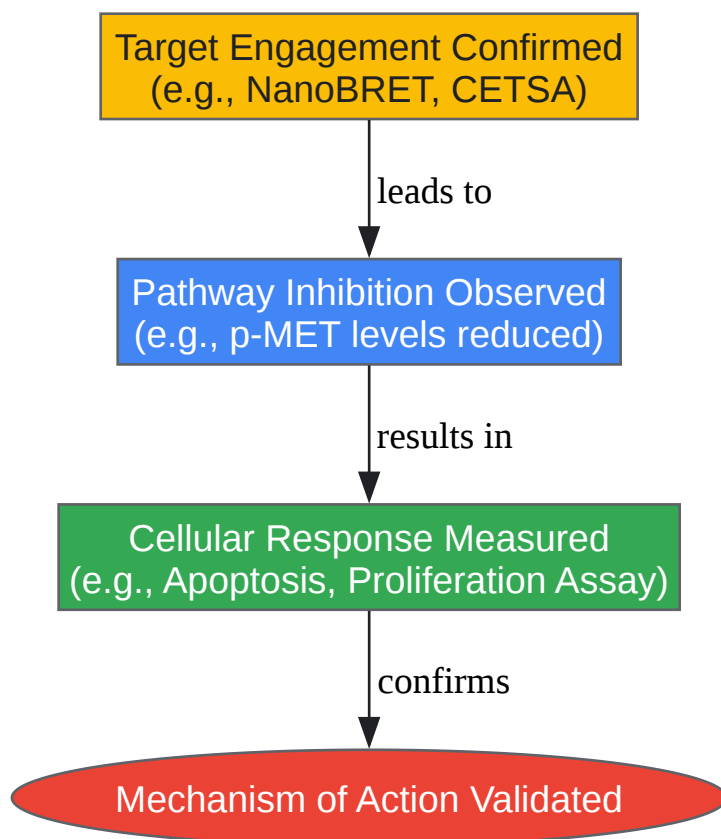
Target Kinase	Inhibition Metric	Potency (nM)	Reference
c-Met	Ki	2	[3][4]
AXL	IC50	2	[3][4]
DDR1	IC50	0.1	[3][4]
FLT3	IC50	7	[3][4]
MKNK1/2	IC50	7	[3][4]
DDR2	IC50	7	[3][4]
MERTK	IC50	10	[3][4]
MST1R (RON)	IC50	11	[3][4]
ROS1	IC50	23	[3]
TEK	IC50	63	[4]

Merestinib Signaling Pathway Inhibition

Merestinib primarily targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades like RAS/MAPK and PI3K/AKT that drive cell proliferation, motility, and survival. **Merestinib** binds to the ATP-binding pocket of c-Met, preventing this autophosphorylation and blocking signal transduction.







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References

- 1. Facebook [cancer.gov]
- 2. Merestinib - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Merestinib - Wikipedia [en.wikipedia.org]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]
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